2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate
Description
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate is a polyiodinated ester compound characterized by three iodoacetyl moieties attached to a glycerol backbone. Its structure includes two iodoacetyl groups at the 2- and 3-positions of the propyl chain and a third at the terminal position. The presence of iodine atoms confers unique reactivity, making it valuable in synthetic chemistry, particularly in radio-labeling, crosslinking reactions, and as a precursor for iodinated contrast agents. The compound’s high molecular weight (calculated ~600 g/mol) and polarizable iodine atoms contribute to its applications in biomedical imaging and targeted drug delivery systems.
Properties
CAS No. |
7250-46-6 |
|---|---|
Molecular Formula |
C9H11I3O6 |
Molecular Weight |
595.89 g/mol |
IUPAC Name |
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate |
InChI |
InChI=1S/C9H11I3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2 |
InChI Key |
NSGOBVLOLGZLSI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC(=O)CI)OC(=O)CI)OC(=O)CI |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- Starting Material: The synthesis generally begins with glycerol or a protected glycerol derivative (e.g., 2,3-dihydroxypropyl esters).
- Activation of Iodoacetyl Group: The 2-iodoacetyl functional group is introduced via reaction with 2-iodoacetyl chloride or 2-iodoacetic acid derivatives activated as acid chlorides or anhydrides.
- Esterification Reaction: The hydroxyl groups of the glycerol backbone are esterified with 2-iodoacetyl chloride under controlled conditions, typically in the presence of a base such as pyridine or triethylamine to neutralize the released HCl.
- Purification: The product is purified by recrystallization or chromatography to isolate the pure tri-iodoacetylated glycerol derivative.
Specific Preparation Example (Inferred from Related Patent and Literature)
Though direct literature on the exact compound is limited, analogous compounds such as difunctional iodoacetamide polyethylene glycol derivatives have been synthesized as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Dissolve glycerol or polyol in anhydrous solvent (e.g., methylene chloride) | Prepare solution for esterification |
| 2 | Add 2-iodoacetyl chloride dropwise under argon atmosphere at 0°C to room temperature | Esterification with acid chloride, base present (e.g., triethylamine) to scavenge HCl |
| 3 | Stir reaction mixture overnight at room temperature | Complete esterification |
| 4 | Remove solvent under reduced pressure | Concentrate reaction mixture |
| 5 | Purify product by recrystallization from ethanol or chromatography | Obtain pure this compound |
This method parallels the preparation of difunctional iodoacetamide PEG derivatives used in rapid gelling polymer compositions, as described in patent EP 2181704 B1.
Reaction Conditions and Parameters
- Solvent: Anhydrous methylene chloride or dichloromethane is preferred for good solubility and reactivity.
- Temperature: Low temperature (0°C) during addition of 2-iodoacetyl chloride to control exothermic reaction, then room temperature for completion.
- Base: Triethylamine or pyridine is used to neutralize HCl formed during esterification.
- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent moisture and oxidation.
- Time: Reaction times range from several hours to overnight to ensure complete conversion.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm ester formation and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and presence of iodine atoms.
- Infrared Spectroscopy (IR): Ester carbonyl stretch (~1735 cm^-1) and C–I bond characteristic peaks.
- Elemental Analysis: Confirms iodine content consistent with tri-substituted compound.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting material | Glycerol or protected glycerol | Triol backbone for tri-ester formation |
| Iodoacetyl source | 2-iodoacetyl chloride | Reactive acid chloride derivative |
| Solvent | Methylene chloride (anhydrous) | Ensures solubility and reaction control |
| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |
| Temperature | 0°C (addition), then room temp | Controls reaction rate and side reactions |
| Reaction time | 12–24 hours | Ensures complete esterification |
| Purification | Recrystallization or chromatography | Isolates pure compound |
Research Results and Applications
- The tri-iodoacetylated glycerol derivative exhibits high reactivity towards sulfhydryl groups, enabling rapid covalent crosslinking in polymer gels.
- In biomedical applications, such compounds have been used to prepare hydrogels that gel within seconds to minutes, suitable for tissue sealants and drug delivery systems.
- The rapid gelation is due to the efficient reaction between iodoacetyl esters and thiol-containing polymers, forming stable thioether linkages.
- Such compounds have been evaluated for gel strength and gelation time, showing gel times as low as 8 seconds and burst strengths exceeding 150 mm Hg, indicating robust mechanical properties.
Chemical Reactions Analysis
Types of Reactions
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield glycerol and iodoacetic acid.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles can be used in substitution reactions.
Acids and Bases: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Glycerol and iodoacetic acid are the primary products of hydrolysis.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its cytotoxic properties against malignant cells. Research indicates that it selectively targets cancer cells while sparing normal tissues, making it a promising candidate for cancer treatment. The mechanism involves the compound's ability to disrupt cellular processes in cancerous cells, leading to apoptosis without significant harm to surrounding healthy cells .
Case Study: Cancer Treatment
A study highlighted the efficacy of similar iodoacetate compounds in targeting specific cancer types. The results showed a marked reduction in tumor size in preclinical models when treated with iodoacetate derivatives, including 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate. This underscores the potential for developing targeted therapies based on this compound .
Drug Delivery Systems
The compound's unique chemical structure allows it to function effectively as a part of drug delivery systems. It can be incorporated into polymer matrices that gel upon administration, providing localized drug delivery with controlled release profiles. This is particularly beneficial in treating localized diseases where high concentrations of drugs are needed at the site of action without systemic exposure .
Application Example: Gel Formulations
Research has demonstrated the use of this compound in creating rapid gelling polymer compositions. These formulations have shown promise in enhancing the bioavailability of therapeutic agents while minimizing side effects associated with systemic administration .
Cosmetic Formulations
In the cosmetic industry, the compound can be utilized as an ingredient in formulations aimed at improving skin health and appearance. Its properties may contribute to moisturizing effects and enhanced stability of cosmetic products.
Case Study: Topical Applications
A study on topical formulations indicated that incorporating iodoacetate derivatives could improve the skin's hydration levels and overall texture. The formulations were subjected to rigorous testing to ensure safety and efficacy before market introduction .
Mechanism of Action
The mechanism of action of 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate involves the reactivity of the iodine atoms and ester groups. The iodine atoms can participate in substitution reactions, while the ester groups can undergo hydrolysis. These reactions allow the compound to modify other molecules, such as proteins, by introducing iodine atoms or ester groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate can be categorized based on backbone similarity, substituent groups, and applications. Below is a detailed comparison with key compounds identified in the literature:
Structural Analogs with Glycerol Backbones
12-(Acetoxy)-stearic acid, 2,3-bis(acetoxy)propyl ester (Component A of COMGHA) Structure: Glycerol backbone with acetoxy groups at 2- and 3-positions and a 12-acetoxy-stearic acid chain. Key Differences: Replaces iodine with acetyl groups, reducing reactivity but enhancing stability. Applications: Used as a food additive (emulsifier) due to its non-toxic, biodegradable nature . Data:
Hexadecanoic acid, 2,3-bis[[(tetradecylthio)acetyl]oxy]propyl ester Structure: Glycerol backbone with thioether-linked tetradecyl chains. Key Differences: Sulfur-based substituents instead of iodine; higher hydrophobicity. Applications: Potential surfactant or lubricant due to thioether stability . Data:
Functional Analogs with Iodo-Substituents
9,12,15-Octadecatrienoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester Structure: Unsaturated fatty acid ester with trimethylsilyl (TMS) protecting groups. Key Differences: TMS groups enhance volatility for GC-MS analysis, unlike iodine’s electron-dense properties. Applications: Analytical chemistry standards; antioxidant studies . Data:
(2S)-2,3-bis[[(9Z,12Z,15Z)-1-oxo-9,12,15-octadecatrienyl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside Structure: Glycosylated glycerol ester with polyunsaturated acyl chains. Key Differences: Natural product with galactose moieties; lacks iodine. Applications: Studied for lipid metabolism and membrane biology . Data:
| Property | This compound | (2S)-2,3-bis[[...]oxy]propyl galactopyranoside |
|---|---|---|
| Source | Synthetic | Natural (plant/fungal extracts) |
| Function | Synthetic reagent | Membrane component, signaling molecule |
Research Findings and Trends
- Reactivity : Iodoacetyl groups in the target compound enable nucleophilic substitutions (e.g., with thiols in proteins), unlike acetyl or TMS analogs .
- Stability : The compound’s iodine atoms make it light-sensitive, requiring storage in amber vials, whereas COMGHA derivatives are stable under ambient conditions .
- Biological Compatibility : Natural analogs (e.g., galactosylated esters) show higher biocompatibility, while iodinated versions require purification to remove toxic byproducts .
Biological Activity
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes two iodoacetyl groups attached to a propylene backbone. This configuration is believed to play a significant role in its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antitumor Activity : The presence of iodoacetyl groups is known to facilitate interactions with cellular proteins, potentially leading to apoptosis in cancer cells.
- Antimicrobial Properties : The compound may possess antibacterial activity against a range of pathogens due to its ability to disrupt microbial membranes.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting cellular metabolism.
Case Studies and Research Findings
A review of the literature reveals several studies that highlight the biological activity of related compounds:
-
Antitumor Studies : A study demonstrated that similar iodoacetyl derivatives showed significant cytotoxicity against various cancer cell lines, suggesting a potential mechanism involving DNA damage and cell cycle arrest.
Compound Cell Line IC50 (µM) Mechanism Iodoacetyl derivative A HeLa 15 DNA intercalation Iodoacetyl derivative B MCF-7 20 Apoptosis induction -
Antimicrobial Activity : Another study investigated the antimicrobial effects of iodoacetyl compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively.
Compound Bacteria Minimum Inhibitory Concentration (MIC) Iodoacetyl derivative C S. aureus 10 µg/mL Iodoacetyl derivative D E. coli 15 µg/mL - Enzyme Inhibition : Research on enzyme inhibition revealed that certain iodoacetyl compounds could inhibit proteases involved in cancer progression.
Q & A
Q. What are the optimal synthetic pathways for 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sequential esterification of glycerol derivatives with iodoacetyl chloride under anhydrous conditions. Key steps include:
- Use of inert atmosphere (N₂/Ar) to prevent iodine oxidation.
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Purity validation using ¹H/¹³C NMR to confirm ester linkages and mass spectrometry (MS) for molecular ion peaks .
- Quantify iodine content via inductively coupled plasma mass spectrometry (ICP-MS) to ensure stoichiometric accuracy .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 4.2–4.5 ppm for methyleneoxy protons; δ 3.1–3.3 ppm for iodoacetyl CH₂I groups) and ¹³C NMR (δ 170–175 ppm for ester carbonyls) .
- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-I stretch) .
- High-Resolution MS (HRMS) : Confirm molecular formula via exact mass matching (e.g., [M+Na]⁺ ion) .
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the glycerol backbone .
Advanced Research Questions
Q. How can contradictory data on iodine substituent reactivity in polar vs. nonpolar solvents be resolved?
- Methodological Answer :
- Controlled Solvent Screening : Test reactivity in DMSO (polar aprotic) vs. toluene (nonpolar). Monitor iodide release via UV-Vis spectroscopy (λ = 290 nm for I⁻) .
- Computational Modeling : Use density functional theory (DFT) to calculate solvent effects on transition states and activation energies .
- Kinetic Studies : Compare rate constants (k) under varying dielectric constants. Reconcile discrepancies by correlating solvent polarity with nucleophilic substitution pathways .
Q. What strategies elucidate interactions between this compound and cysteine-rich biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., thioredoxin) on sensor chips; measure binding affinity (KD) via real-time interaction analysis .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of iodoacetyl-thiol adduct formation .
- Mass Spectrometry : Identify covalent adducts via intact protein MS or peptide mapping after tryptic digestion .
Q. How can reaction intermediates in complex environments (e.g., buffered aqueous systems) be analyzed?
- Methodological Answer :
- Stopped-Flow Spectroscopy : Capture transient intermediates (e.g., acyloxy radicals) on millisecond timescales .
- LC-MS/MS : Couple liquid chromatography with tandem MS to isolate and characterize hydrolyzed byproducts (e.g., 2-iodoacetic acid) .
- EPR Spectroscopy : Detect radical intermediates using spin-trapping agents like DMPO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
